molecular formula C16H14ClN5O2 B12207182 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide

Cat. No.: B12207182
M. Wt: 343.77 g/mol
InChI Key: QYGIVLZXHUDNBR-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a chlorophenoxy group and a tetrazole ring, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the chlorophenoxy derivative.

    Introduction of the tetrazole ring: The chlorophenoxy intermediate is then reacted with a tetrazole precursor under suitable conditions to introduce the tetrazole ring.

    Amidation reaction: The final step involves the reaction of the tetrazole-containing intermediate with a suitable amine to form the desired propanamide compound.

Properties

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(tetrazol-1-yl)phenyl]propanamide

InChI

InChI=1S/C16H14ClN5O2/c1-11(24-15-7-5-12(17)6-8-15)16(23)19-13-3-2-4-14(9-13)22-10-18-20-21-22/h2-11H,1H3,(H,19,23)

InChI Key

QYGIVLZXHUDNBR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)N2C=NN=N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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